molecular formula C20H20N4O3S B2875632 2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide CAS No. 1203166-85-1

2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

Cat. No.: B2875632
CAS No.: 1203166-85-1
M. Wt: 396.47
InChI Key: FQFBZYFLSZFOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

The compound has applications in the synthesis of various heterocyclic compounds. Benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling with diazo compounds, leading to a variety of derivatives including pyrazoles and pyrazolopyridines, indicative of the compound's utility in heterocyclic chemistry R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004, Heteroatom Chemistry.

Anti-Influenza Activity

The compound is a precursor in the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which were found to possess significant antiviral activities against the H5N1 strain of the influenza virus, highlighting its potential in the development of antiviral drugs A. Hebishy, Hagar T. Salama, & G. Elgemeie, 2020, ACS Omega.

Anti-Inflammatory and Analgesic Agents

Another research direction involves synthesizing derivatives of the compound for use as anti-inflammatory and analgesic agents. Novel benzodifuranyl and related derivatives derived from the compound showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting its potential in developing new therapeutic agents A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020, Molecules.

Heterocyclic Synthesis via Enaminones

The compound's derivatives also play a role in the synthesis of (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives incorporating N-methylphthalimide, with some showing strong activity against Aspergillus niger. This underscores its utility in synthesizing heterocyclic compounds with potential biological activities F. Al-Omran & A. El-Khair, 2005, Journal of Heterocyclic Chemistry.

Novel Syntheses of Heterocycles

The compound facilitates novel syntheses of heterocycles, including pyridine and fused pyridine derivatives, with significant applications in developing anti-tumor agents. This highlights its versatility and potential in medicinal chemistry for synthesizing novel therapeutic agents E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018, Molecules.

Properties

IUPAC Name

2-ethoxy-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-3-27-14-8-5-4-7-12(14)20(26)22-18-17-13(15-9-6-10-28-15)11-16(25)21-19(17)24(2)23-18/h4-10,13H,3,11H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFBZYFLSZFOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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